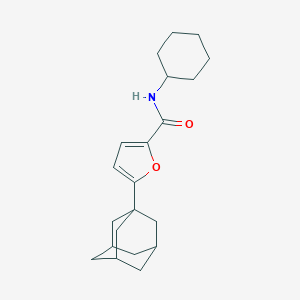
5-(1-adamantyl)-N-cyclohexyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-adamantyl)-N-cyclohexyl-2-furamide, also known as ACF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACF belongs to the class of compounds known as adamantanes, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a key role in reward and motivation. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been shown to modulate the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and physiological effects:
5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective properties, 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to reduce inflammation and oxidative stress, two processes that are thought to contribute to the development of neurodegenerative diseases. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been shown to improve cognitive function and reduce anxiety and depression in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is its ability to cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurological disorders. However, 5-(1-adamantyl)-N-cyclohexyl-2-furamide has a relatively short half-life, which can make it difficult to administer in clinical settings. In addition, the synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide can be challenging, which can limit its availability for research purposes.
Orientations Futures
There are several areas of research that could be explored in the future with regards to 5-(1-adamantyl)-N-cyclohexyl-2-furamide. One area of interest is the potential use of 5-(1-adamantyl)-N-cyclohexyl-2-furamide in the treatment of addiction, particularly in the context of opioid addiction. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is the development of more efficient synthesis methods for 5-(1-adamantyl)-N-cyclohexyl-2-furamide, which could improve its availability for research and clinical use. Finally, further research is needed to fully understand the mechanism of action of 5-(1-adamantyl)-N-cyclohexyl-2-furamide, which could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 5-(1-adamantyl)-N-cyclohexyl-2-furamide involves several steps, starting with the reaction of 1-adamantylamine and cyclohexanone to form 1-adamantylcyclohexanol. This intermediate is then reacted with furfurylamine in the presence of acetic acid to yield 5-(1-adamantyl)-N-cyclohexyl-2-furamide. The overall yield of 5-(1-adamantyl)-N-cyclohexyl-2-furamide is moderate, but the purity of the compound can be improved using various purification techniques.
Applications De Recherche Scientifique
5-(1-adamantyl)-N-cyclohexyl-2-furamide has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has been shown to possess neuroprotective properties, and it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-(1-adamantyl)-N-cyclohexyl-2-furamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
Formule moléculaire |
C21H29NO2 |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
5-(1-adamantyl)-N-cyclohexylfuran-2-carboxamide |
InChI |
InChI=1S/C21H29NO2/c23-20(22-17-4-2-1-3-5-17)18-6-7-19(24-18)21-11-14-8-15(12-21)10-16(9-14)13-21/h6-7,14-17H,1-5,8-13H2,(H,22,23) |
Clé InChI |
SWJVRTMNFDQWBB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
![{[5-(2-{5-[(cyanomethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-1,2-dihydroxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile](/img/structure/B299561.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-5-bromonicotinamide](/img/structure/B299564.png)


![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)